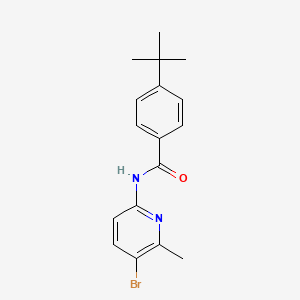
N-(5-bromo-6-methyl-2-pyridinyl)-4-tert-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methyl-2-pyridinyl)-4-tert-butylbenzamide, also known as BMTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMTB belongs to the class of benzamide derivatives and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-4-tert-butylbenzamide is not fully understood. However, it has been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective and anti-inflammatory effects. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
N-(5-bromo-6-methyl-2-pyridinyl)-4-tert-butylbenzamide has several advantages for lab experiments. It has high purity and high yield, which makes it easy to work with. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is expensive and may not be readily available in some labs. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(5-bromo-6-methyl-2-pyridinyl)-4-tert-butylbenzamide. One area of research is to further elucidate the mechanism of action of this compound. This may provide insights into its potential therapeutic applications. Another area of research is to investigate the efficacy of this compound in animal models of neurological disorders and cancer. This may provide information on the potential use of this compound in human clinical trials. Finally, research on the synthesis of this compound may lead to the development of more efficient and cost-effective methods of production.
Synthesis Methods
The synthesis method of N-(5-bromo-6-methyl-2-pyridinyl)-4-tert-butylbenzamide involves the reaction of 5-bromo-6-methyl-2-pyridinamine with 4-tert-butylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
N-(5-bromo-6-methyl-2-pyridinyl)-4-tert-butylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, anti-inflammatory effects, and anti-cancer effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-11-14(18)9-10-15(19-11)20-16(21)12-5-7-13(8-6-12)17(2,3)4/h5-10H,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHSUKIMDMXXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,6-dimethyl-1-(1-propylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5873260.png)



![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)
![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)

![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)
![1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5873324.png)

![3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5873330.png)
